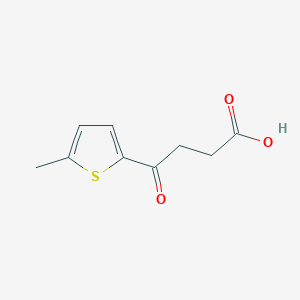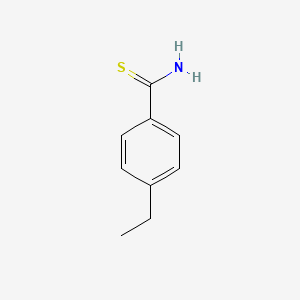
D-(+)-Galacturonic acid monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-(+)-Galacturonic acid monohydrate: is a sugar acid derived from D-galactose. It is an oxidized form of D-galactose and is a key component of pectin, existing as the polymer polygalacturonic acid . This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-(+)-Galacturonic acid monohydrate is typically synthesized through the hydrolysis of pectin using pectinase enzymes. The hydrolysis process breaks down the pectin into its constituent monosaccharides, including D-galacturonic acid. The resulting product is then extracted and purified to obtain D-galacturonic acid monohydrate .
Industrial Production Methods: In industrial settings, the production of D-galacturonic acid monohydrate involves the controlled hydrolysis of pectin under specific reaction conditions to ensure high yield and purity. The process includes steps such as enzymatic hydrolysis, extraction, and purification .
Analyse Chemischer Reaktionen
Types of Reactions: D-(+)-Galacturonic acid monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: D-Galacturonic acid can be oxidized to form galactaric acid (mucic acid) using strong oxidizing agents such as nitric acid.
Reduction: Reduction of D-galacturonic acid can yield D-galactose using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups of D-galacturonic acid, leading to the formation of esters and ethers.
Major Products Formed:
Oxidation: Galactaric acid (mucic acid)
Reduction: D-Galactose
Substitution: Various esters and ethers depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-(+)-Galacturonic acid monohydrate is used as a standard reference material in high-performance liquid chromatography (HPLC) for the quantification of polysaccharides derived from plant sources .
Biology: In biological research, D-galacturonic acid monohydrate is utilized to study the metabolism of uronic acids and their role in cellular processes .
Medicine: this compound is investigated for its potential therapeutic applications, including its use in drug delivery systems and as a precursor for the synthesis of bioactive compounds .
Industry: In the food industry, D-galacturonic acid monohydrate is used in the production of pectin-based products and as a gelling agent .
Wirkmechanismus
D-(+)-Galacturonic acid monohydrate exerts its effects through its interaction with various molecular targets and pathways. It is involved in the biosynthesis of pectin, where it forms the backbone of the polygalacturonic acid chain. The compound’s carboxylic acid group at C6 and aldehyde group at C1 play crucial roles in its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
D-Glucuronic acid: Another uronic acid derived from glucose, used in detoxification processes in the liver.
L-Rhamnose: A naturally occurring deoxy sugar, often found in plant glycosides.
D-Mannuronic acid: A uronic acid derived from mannose, commonly found in alginates.
Uniqueness: D-(+)-Galacturonic acid monohydrate is unique due to its role as a primary component of pectin, which is essential for plant cell wall structure and integrity. Its ability to form gels and its involvement in various biochemical pathways make it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C6H12O8 |
|---|---|
Molekulargewicht |
212.15 g/mol |
IUPAC-Name |
(2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C6H10O7.H2O/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);1H2/t1-,2+,3+,4-,6?;/m0./s1 |
InChI-Schlüssel |
BGHPCEJXDOGRGW-KSSASCOMSA-N |
Isomerische SMILES |
[C@@H]1([C@H]([C@H](OC([C@@H]1O)O)C(=O)O)O)O.O |
Kanonische SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine](/img/structure/B1361967.png)
![3-[(3,5-Dimethylphenyl)amino]propanoic acid](/img/structure/B1361970.png)
![1-[(5-Chlorothien-2-yl)methyl]piperazine](/img/structure/B1361988.png)
![[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid](/img/structure/B1361993.png)




![2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B1362021.png)
![N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine](/img/structure/B1362033.png)
![5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1362036.png)



